4-(Propane-1-sulfonyl)benzene-1-sulfonamide

Vue d'ensemble

Description

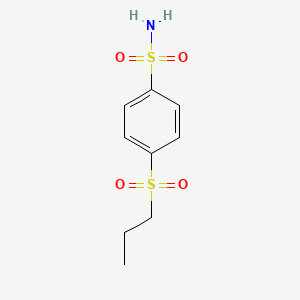

“4-(Propane-1-sulfonyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.33 . It is a derivative of sulfonamide, a class of synthetic antimicrobial drugs .

Synthesis Analysis

Sulfonamides, including “4-(Propane-1-sulfonyl)benzene-1-sulfonamide”, can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides at room temperature .Molecular Structure Analysis

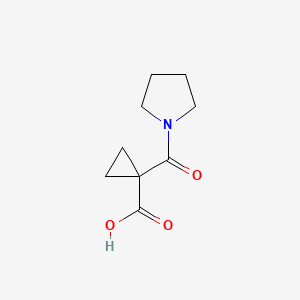

The molecular structure of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” consists of a benzene ring with a sulfonamide group and a propane-1-sulfonyl group attached to it .Chemical Reactions Analysis

Sulfonamides, including “4-(Propane-1-sulfonyl)benzene-1-sulfonamide”, can undergo various chemical reactions. For instance, they can react with para-aminobenzoic acid (PABA) for incorporation into folic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” include a molecular weight of 263.33 and a density of 1.363±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique

- Summary : Sulfonimidates are organosulfur species that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

- Methods : The synthesis of sulfonimidates typically involves sulfur reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

- Summary : Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- Methods : The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .

- Results : Sulfonamides are used as broad-spectrum treatments for human and animal bacterial infections .

Synthetic approaches and applications of sulfonimidates

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions

- Summary : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

- Methods : The synthesis of sodium sulfinates typically involves sulfur reagents . The stereogenic sulfur center of sodium sulfinates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results : Sodium sulfinates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

- Summary : Sulfonamides are an important class of synthetic antimicrobial drugs . They are used in the treatment of human and animal bacterial infections .

- Methods : The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .

- Results : The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides at room temperature from a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .

Synthesis and applications of sodium sulfinates

Sulfonamide synthesis by S-N coupling

- Summary : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .

- Methods : The synthesis of sulfonimidates typically involves sulfur reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .

- Summary : Sulfonamides form the basis of several groups of drugs and exhibit a range of pharmacological activities . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- Methods : The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .

- Results : Sulfonamides are used as broad-spectrum treatments for human and animal bacterial infections .

Sulfonimidates as alkyl transfer reagents

Sulfonamides in drug formulations

Safety And Hazards

Orientations Futures

The future directions of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” could be influenced by the ongoing research and development in the field of sulfonamides. As sulfonamides have a broad spectrum of antimicrobial activity, they continue to be used for the treatment of human and animal bacterial infections .

Propriétés

IUPAC Name |

4-propylsulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBIKSYLMQKWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propane-1-sulfonyl)benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

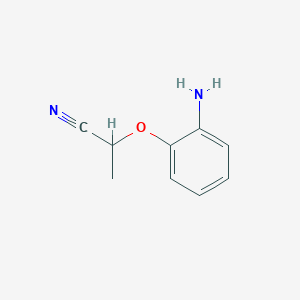

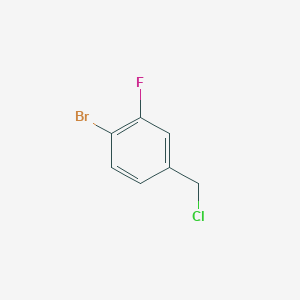

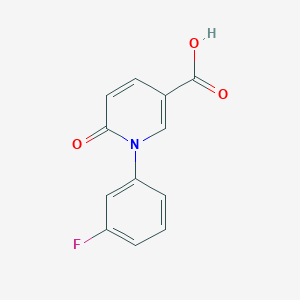

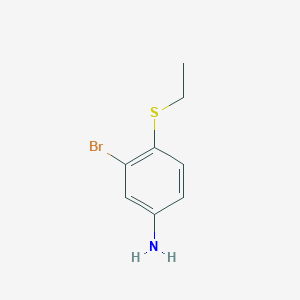

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1527275.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)

![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)